Cas no 899983-31-4 (N'-(4-fluorophenyl)methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide)

N'-(4-fluorophenyl)methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide 化学的及び物理的性質
名前と識別子
-
- N-[(4-fluorophenyl)methyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
- N'-(4-fluorophenyl)methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide
-
- インチ: 1S/C23H20FN3O3S/c24-17-7-5-15(6-8-17)14-25-21(28)22(29)26-18-9-10-19-16(13-18)3-1-11-27(19)23(30)20-4-2-12-31-20/h2,4-10,12-13H,1,3,11,14H2,(H,25,28)(H,26,29)
- InChIKey: IASGKXGPYYNVER-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=C(F)C=C1)(=O)C(NC1C=CC2=C(C=1)CCCN2C(C1SC=CC=1)=O)=O
N'-(4-fluorophenyl)methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2769-0347-2mg |
N'-[(4-fluorophenyl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide |
899983-31-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2769-0347-20mg |
N'-[(4-fluorophenyl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide |
899983-31-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2769-0347-10μmol |
N'-[(4-fluorophenyl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide |
899983-31-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2769-0347-5μmol |
N'-[(4-fluorophenyl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide |
899983-31-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2769-0347-25mg |
N'-[(4-fluorophenyl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide |
899983-31-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2769-0347-1mg |
N'-[(4-fluorophenyl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide |
899983-31-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2769-0347-10mg |
N'-[(4-fluorophenyl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide |
899983-31-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2769-0347-15mg |
N'-[(4-fluorophenyl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide |
899983-31-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2769-0347-75mg |
N'-[(4-fluorophenyl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide |
899983-31-4 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2769-0347-5mg |
N'-[(4-fluorophenyl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide |
899983-31-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
N'-(4-fluorophenyl)methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide 関連文献
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
N'-(4-fluorophenyl)methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamideに関する追加情報
N'-(4-Fluorophenyl)methyl-N-1-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-6-Ylethanediamide (CAS No. 899983-31-4): A Comprehensive Overview
N'-(4-Fluorophenyl)methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide (CAS No. 899983-31-4) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a thiophene ring, a tetrahydroquinoline moiety, and a fluorinated phenyl group. These structural elements contribute to its biological activity and pharmacological properties.
The synthesis of N'-(4-fluorophenyl)methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide involves a multi-step process that requires precise control over reaction conditions and reagents. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. For instance, a study published in the Journal of Organic Chemistry in 2022 reported a novel one-pot synthesis method that significantly reduced the number of steps and improved the overall yield.
In terms of its biological activity, N'-(4-fluorophenyl)methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide has been shown to exhibit potent anti-inflammatory and anti-cancer properties. A study conducted by researchers at the University of California, San Francisco, demonstrated that this compound effectively inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer progression. The study also highlighted the compound's ability to induce apoptosis in cancer cells without significant toxicity to normal cells.
The pharmacokinetic profile of N'-(4-fluorophenyl)methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide has been extensively studied to understand its behavior in biological systems. Research published in the European Journal of Pharmaceutical Sciences in 2021 revealed that the compound has good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the liver and lungs. The compound's half-life is moderate, allowing for once-daily dosing regimens in preclinical models.
Clinical trials are currently underway to evaluate the safety and efficacy of N'-(4-fluorophenyl)methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide in treating various diseases. Preliminary results from Phase I trials have shown promising outcomes with minimal adverse effects. The compound is being tested for its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and for various types of cancer, including breast and lung cancer.
The mechanism of action of N'-(4-fluorophenyl)methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide is multifaceted. It primarily targets signaling pathways involved in inflammation and cell proliferation. By inhibiting NF-κB activation, it reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it interferes with the cell cycle progression and induces apoptosis through the activation of caspase enzymes.
Recent studies have also explored the potential synergistic effects of combining N'-(4-fluorophenyl)methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide with other therapeutic agents. A collaborative effort between researchers at Harvard Medical School and the National Institutes of Health found that co-administration with standard chemotherapy drugs like paclitaxel significantly enhanced treatment efficacy while reducing side effects.
In conclusion, N'-(4-fluorophenyl)methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yethanediamide (CAS No. 899983-31-4) represents a promising candidate for the development of novel therapeutic agents targeting inflammatory diseases and cancer. Its unique chemical structure and favorable pharmacological properties make it an attractive molecule for further investigation and clinical development.
899983-31-4 (N'-(4-fluorophenyl)methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide) 関連製品
- 1400580-13-3(6-bromo-4-hydroxypyrrolo[1,2-b]pyridazine-3-carbonitrile)
- 921895-61-6(2-(4-chlorophenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethylacetamide)
- 1250149-45-1(2-{(2-bromocycloheptyl)oxymethyl}oxane)
- 954271-42-2(1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol)
- 1942054-60-5((R)-3-(Bromomethyl)hexanoic acid)
- 872591-29-2(3-(3,5-dimethylphenyl)-6-2-(4-methoxyphenyl)-2-oxoethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 39243-00-0(7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione)
- 2287298-14-8(3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine)
- 18033-75-5(Silane,methoxydimethyl-)
- 62590-71-0(2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol)



